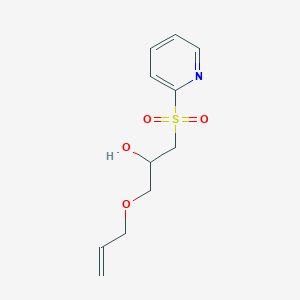![molecular formula C15H12N2OS B5973398 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone CAS No. 83800-86-6](/img/structure/B5973398.png)
2-[4-(methylthio)phenyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(methylthio)phenyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is a member of the quinazolinone family, which is known to possess diverse biological activities. In
作用机制
The mechanism of action of 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of protein kinases, modulation of gene expression, and disruption of cellular signaling pathways. These actions ultimately lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone has been shown to possess anti-inflammatory and antimicrobial effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Moreover, it has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research of 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone. One potential area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, the use of 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone in animal models of cancer and inflammatory diseases could provide valuable insights into its therapeutic potential.
合成方法
The synthesis of 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone involves the reaction of 4-(methylthio)aniline with anthranilic acid in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a cyclization process to form the quinazolinone ring. The yield of the reaction is typically around 80%, and the purity of the final product can be improved through recrystallization.
科学研究应用
2-[4-(methylthio)phenyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. In cancer research, 2-[4-(methylthio)phenyl]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHPBSTNZTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366994 |
Source


|
| Record name | AC1M37SN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfanylphenyl)-3h-Quinazolin-4-One | |
CAS RN |
83800-86-6 |
Source


|
| Record name | AC1M37SN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B5973363.png)

![5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5973376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B5973378.png)
![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5973392.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5973416.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5973423.png)